N-Allyl-4-iodobenzenesulfonamide
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Overview
Description
N-Allyl-4-iodobenzenesulfonamide: is an organosulfur compound that contains an iodine atom, a sulfonamide group, and an allyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents like Grignard reagents.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, or organometallic compounds.
Oxidation Reactions: Products include epoxides or alcohols.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: N-Allyl-4-iodobenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various chemical transformations.
Biology and Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry due to its potential biological activity. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-4-iodobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
4-Iodobenzenesulfonamide: Lacks the allyl group but shares the sulfonamide and iodine functionalities.
N-Allylbenzenesulfonamide: Lacks the iodine atom but contains the allyl and sulfonamide groups.
Properties
IUPAC Name |
4-iodo-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINXWDULSIWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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